![molecular formula C40H47FN2O6 B016608 (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B CAS No. 265989-40-0](/img/structure/B16608.png)
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B
Übersicht
Beschreibung
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B, also known as this compound, is a useful research compound. Its molecular formula is C40H47FN2O6 and its molecular weight is 670.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B is a complex organic molecule with significant biological activity. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a pyrrole moiety and a dioxane ring. The presence of a fluorophenyl group and hydroxyphenylcarbamoyl contributes to its unique chemical characteristics. The molecular formula is C₃₁H₃₉F₁N₂O₄, with a molecular weight of approximately 525.65 g/mol.
Research indicates that this compound acts primarily as an HMG-CoA reductase inhibitor , similar to atorvastatin, which is used to lower cholesterol levels. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver and increases the uptake of LDL cholesterol from the bloodstream .
Key Mechanisms:
- Inhibition of Cholesterol Synthesis : The compound's action on HMG-CoA reductase leads to decreased levels of mevalonate, a precursor in cholesterol biosynthesis.
- Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, potentially beneficial in conditions like atherosclerosis .
Lipid-Lowering Effects
Clinical studies have demonstrated that compounds similar to tert-B exhibit significant lipid-lowering effects. For instance, atorvastatin has been extensively studied for its ability to reduce LDL cholesterol levels by up to 50% in patients with hyperlipidemia .
Anticancer Potential
Emerging evidence suggests that this compound could have anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HT29 (Colon Cancer) | 1.98 ± 1.22 | Significant growth inhibition |
Jurkat (Leukemia) | < 1 | Induction of apoptosis |
A431 (Skin Cancer) | 1.61 ± 1.92 | Cytotoxic effects observed |
Case Study 1: Cholesterol Management
A clinical trial involving atorvastatin analogs demonstrated that patients treated with these compounds experienced significant reductions in total cholesterol and LDL levels over a 12-week period. This study highlighted the efficacy of HMG-CoA reductase inhibitors in managing dyslipidemia .
Case Study 2: Antitumor Activity
In another study, derivatives of the compound were tested against various cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced cytotoxicity against breast and colorectal cancer cells, suggesting a structure-activity relationship that could inform future drug design .
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that can yield the target product with varying efficiencies. A common synthetic route includes:
- Initial Reaction : Using toluene as a solvent and applying heat.
- Subsequent Steps : Involving β-alanine and glacial acetic acid under controlled conditions.
The overall yield from these synthetic processes can reach up to 76% depending on the specific conditions employed during the reaction .
Anticancer Properties
Recent studies have indicated that compounds similar to tert-B demonstrate significant anticancer properties. For instance, derivatives containing the pyrrole structure have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Cardiovascular Applications
The compound has also been studied for its role as an HMG-CoA reductase inhibitor, similar to atorvastatin (Lipitor). Such inhibitors are crucial in managing cholesterol levels and preventing cardiovascular diseases .
Case Studies
- Cancer Treatment : A study demonstrated that a related pyrrole compound significantly reduced tumor size in animal models when administered at specific dosages. The mechanism was attributed to the compound's ability to induce oxidative stress in cancer cells .
- Cholesterol Management : Clinical trials involving similar compounds showed promising results in lowering LDL cholesterol levels in patients with hyperlipidemia, indicating potential use in cardiovascular therapies .
- Antibacterial Efficacy : In vitro tests revealed that derivatives of this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting their application in treating bacterial infections .
Summary of Biological Activities
Synthesis Yield Data
Step | Solvent | Yield (%) |
---|---|---|
Initial Reaction | Toluene | 76 |
β-Alanine Reaction | Hexane | Variable |
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAGODXZFIYDA-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472970 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265989-40-0 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.